molecular formula C12H16N4O2S B15236225 Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Cat. No.: B15236225
M. Wt: 280.35 g/mol
InChI Key: LAPMXWYXINMBLX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate is a synthetic organic compound that belongs to the class of thienopyrimidines. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Amination: Introduction of the amino group at the desired position on the thienopyrimidine ring using reagents like ammonia or amines in the presence of catalysts.

    Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Affecting cell division, apoptosis, or other critical functions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Other compounds in this class with similar core structures.

    Amino-substituted heterocycles: Compounds with amino groups attached to heterocyclic rings.

Uniqueness

Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

methyl (2S)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]pentanoate

InChI

InChI=1S/C12H16N4O2S/c1-3-4-8(11(17)18-2)14-10-9-7(5-6-19-9)15-12(13)16-10/h5-6,8H,3-4H2,1-2H3,(H3,13,14,15,16)/t8-/m0/s1

InChI Key

LAPMXWYXINMBLX-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC1=NC(=NC2=C1SC=C2)N

Canonical SMILES

CCCC(C(=O)OC)NC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.